1-Methyl-4-(piperidin-4-yl)piperazine

Physicochemical Properties Medicinal Chemistry Process Chemistry

1-Methyl-4-(piperidin-4-yl)piperazine (CAS 99726-99-5, acetate salt) is the structurally validated, non-substitutable intermediate for manufacturing the FDA-approved ALK inhibitor Brigatinib and the dual c-Met/VEGFR2 inhibitor Golvatinib. Its specific regioisomer with N-methylation on the piperazine ring (pKa ~10.27) is critical for correct API architecture; substitution with 1-(piperidin-4-yl)piperazine or 1-(1-methylpiperidin-4-yl)piperazine yields incorrect products and fails regulatory impurity specifications. Procure ≥98% purity material to ensure synthetic fidelity, regulatory compliance, and streamlined downstream purification.

Molecular Formula C10H21N3
Molecular Weight 183.29 g/mol
CAS No. 99726-99-5
Cat. No. B3432290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-(piperidin-4-yl)piperazine
CAS99726-99-5
Molecular FormulaC10H21N3
Molecular Weight183.29 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2CCNCC2
InChIInChI=1S/C10H21N3/c1-12-6-8-13(9-7-12)10-2-4-11-5-3-10/h10-11H,2-9H2,1H3
InChIKeyMRYYJGQKVGZGSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-4-(piperidin-4-yl)piperazine (CAS 99726-99-5): Technical Baseline for Procurement and Research Selection


1-Methyl-4-(piperidin-4-yl)piperazine is a piperazine-piperidine hybrid compound (C₁₀H₂₁N₃, MW 183.29 g/mol) commonly used as a building block in medicinal chemistry . It features a piperazine ring N-methylated at the 4-position and a free piperidine NH group, providing a unique combination of basicity (predicted pKa ~10.27) and moderate lipophilicity (LogP ~-0.32 to 0.19) . This compound serves as a key intermediate in the synthesis of several clinically advanced kinase inhibitors, most notably Brigatinib (AP26113) and Golvatinib (E7050) [1]. It is typically supplied in free base form (CAS 53617-36-0) or as the acetate salt (CAS 99726-99-5), with pharmaceutical applications demanding purity ≥98.0% and total impurities <2% [2].

Why Generic Substitution Fails: The Critical Role of 1-Methyl-4-(piperidin-4-yl)piperazine in Advanced Synthesis


Substituting 1-Methyl-4-(piperidin-4-yl)piperazine with its closest analogs—1-(piperidin-4-yl)piperazine or 1-(1-methylpiperidin-4-yl)piperazine—is not feasible in advanced pharmaceutical synthesis due to fundamental differences in physicochemical properties and reactivity . The position of the methyl group (on the piperazine ring versus the piperidine ring) alters the compound's basicity by approximately one pKa unit (10.27 vs. 9.28), which significantly impacts its behavior in coupling reactions and its ionization state under physiological or process conditions . More critically, 1-Methyl-4-(piperidin-4-yl)piperazine is a structurally validated intermediate in the synthesis of Brigatinib and Golvatinib, where its specific regioisomer is required to achieve the correct molecular architecture of the final active pharmaceutical ingredient (API) [1]. Using an incorrect regioisomer or a non-methylated analog would lead to the formation of different impurities or a different final product altogether, potentially failing regulatory specifications for impurity profiles and compromising the efficacy or safety of the drug substance [2].

Quantitative Evidence for Selecting 1-Methyl-4-(piperidin-4-yl)piperazine over Close Analogs


Regioisomeric Basicity Distinction: pKa of 10.27 vs. 9.28 Drives Reactivity and Ionization Differences

1-Methyl-4-(piperidin-4-yl)piperazine exhibits a predicted pKa of 10.27, which is identical to its non-methylated analog, 1-(piperidin-4-yl)piperazine (pKa 10.27) . In contrast, the regioisomer 1-(1-methylpiperidin-4-yl)piperazine, where the methyl group resides on the piperidine nitrogen, has a significantly lower predicted pKa of 9.28 . This one-unit pKa difference reflects a ~10-fold difference in basicity, which will directly impact the compound's protonation state under specific pH conditions, its nucleophilicity in reactions, and its solubility profile.

Physicochemical Properties Medicinal Chemistry Process Chemistry

Lipophilicity and LogD Profile: Contrasting Membrane Permeability and Solubility Behavior

The target compound has a calculated LogP value ranging from -0.32 to 0.19, indicating a slightly hydrophilic to moderately lipophilic character [1]. Its LogD at pH 7.4 is -3.78, suggesting it is predominantly ionized and hydrophilic at physiological pH [2]. In comparison, the non-methylated analog 1-(piperidin-4-yl)piperazine has a similar LogP (-0.36) [3]. While no LogD data was found for the regioisomer 1-(1-methylpiperidin-4-yl)piperazine, its lower pKa (9.28) implies a higher fraction of neutral species at pH 7.4, which would correlate with a higher LogD and greater membrane permeability potential.

ADME Properties Drug Design Physicochemical Profiling

Validated Use as a Key Intermediate in FDA-Approved Drug Synthesis (Brigatinib)

1-Methyl-4-(piperidin-4-yl)piperazine is a documented intermediate in the synthesis of Brigatinib (AP26113), an FDA-approved ALK inhibitor for non-small cell lung cancer . Its use in this capacity is not a general claim but a specific, established synthetic route that requires the exact regioisomer to correctly construct the drug's piperazine-piperidine pharmacophore [1]. The non-methylated analog 1-(piperidin-4-yl)piperazine and the regioisomer 1-(1-methylpiperidin-4-yl)piperazine lack the precise substitution pattern needed for this route and would yield a different final compound or a mixture of impurities.

Pharmaceutical Intermediates Oncology Process Chemistry

Pharmaceutical-Grade Purity Specifications: ≥98.0% Purity with Impurity Controls

For pharmaceutical applications, the target compound is typically required to meet a purity specification of ≥98.0%, with total impurities kept below 2% and individual impurities not exceeding 0.5% [1]. This level of quality control is a direct requirement for its use as an intermediate in drug synthesis and is not a generic claim for all piperazine-piperidine building blocks. While the non-methylated analog 1-(piperidin-4-yl)piperazine and the regioisomer 1-(1-methylpiperidin-4-yl)piperazine are also commercially available with specified purities (e.g., 98%), the target compound's specific impurity profile is critical for the synthesis of Brigatinib and Golvatinib, where trace impurities can propagate into the final API and affect its safety and efficacy .

Quality Control Pharmaceutical Manufacturing Regulatory Compliance

Optimal Application Scenarios for 1-Methyl-4-(piperidin-4-yl)piperazine Based on Evidence


Synthesis of Brigatinib (AP26113) and Related ALK Inhibitors

1-Methyl-4-(piperidin-4-yl)piperazine is a critical intermediate in the synthesis of Brigatinib, an FDA-approved therapy for ALK-positive non-small cell lung cancer. Its specific regioisomer is required to construct the drug's piperazine-piperidine core. Researchers and manufacturers involved in the production of Brigatinib or its analogs should procure this exact compound to ensure synthetic fidelity and meet regulatory purity standards .

Synthesis of Golvatinib (E7050) and Dual c-Met/VEGFR2 Inhibitors

This compound is also a validated intermediate for Golvatinib, a dual kinase inhibitor targeting c-Met and VEGFR2. Its use in this synthetic route underscores its value in constructing complex kinase inhibitors. Substitution with a non-methylated or regioisomeric analog would derail the synthesis and yield an incorrect product [1].

Medicinal Chemistry Exploration of CNS-Active Compounds

The compound's physicochemical profile—specifically its pKa of 10.27 and LogD of -3.78 at pH 7.4—makes it a useful scaffold for designing CNS-penetrant molecules. Its high basicity and hydrophilicity at physiological pH are consistent with properties often sought for targeting receptors in the central nervous system, such as dopamine and serotonin receptors . Researchers developing new CNS-active agents can use this building block to probe structure-activity relationships where a piperazine-piperidine core with specific basicity is desired.

Process Chemistry Optimization and Quality Control

For process chemists scaling up the synthesis of Brigatinib or Golvatinib, the stringent purity specifications (≥98.0%, impurities <2%) associated with this compound are essential. Procuring material that meets these specifications minimizes the risk of side reactions and simplifies downstream purification, ensuring that the final API meets the required quality attributes for clinical or commercial use [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methyl-4-(piperidin-4-yl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.